molecular formula C14H12N2O3 B5779873 4-{[3-(2-furyl)acryloyl]amino}benzamide

4-{[3-(2-furyl)acryloyl]amino}benzamide

Cat. No. B5779873
M. Wt: 256.26 g/mol
InChI Key: BITXKWBMMJKWBD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2-furyl)acryloyl]amino}benzamide, also known as FAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FAB is a small molecule that belongs to the family of benzamides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-{[3-(2-furyl)acryloyl]amino}benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and viral replication. 4-{[3-(2-furyl)acryloyl]amino}benzamide has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases, which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[3-(2-furyl)acryloyl]amino}benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death. 4-{[3-(2-furyl)acryloyl]amino}benzamide has been shown to inhibit cell proliferation and angiogenesis, which are processes that are involved in the growth and spread of cancer cells. 4-{[3-(2-furyl)acryloyl]amino}benzamide has also been shown to have anti-viral properties by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

4-{[3-(2-furyl)acryloyl]amino}benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential applications in various fields of scientific research. 4-{[3-(2-furyl)acryloyl]amino}benzamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to the use of 4-{[3-(2-furyl)acryloyl]amino}benzamide in lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the use of 4-{[3-(2-furyl)acryloyl]amino}benzamide in scientific research. It has the potential to be developed into new drugs for the treatment of inflammatory diseases, cancer, and viral infections. Further studies are needed to determine its safety and efficacy in humans. 4-{[3-(2-furyl)acryloyl]amino}benzamide can also be used as a tool for studying the mechanisms of inflammation, cell proliferation, and viral replication. Future studies can also explore the potential use of 4-{[3-(2-furyl)acryloyl]amino}benzamide in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-{[3-(2-furyl)acryloyl]amino}benzamide is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. 4-{[3-(2-furyl)acryloyl]amino}benzamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has several advantages for lab experiments, including easy synthesis and purification, low toxicity, and well-tolerated in animal studies. However, further studies are needed to determine its safety and efficacy in humans. 4-{[3-(2-furyl)acryloyl]amino}benzamide has several future directions for its use in scientific research, including the development of new drugs for the treatment of various diseases and as a tool for studying the mechanisms of inflammation, cell proliferation, and viral replication.

Synthesis Methods

The synthesis of 4-{[3-(2-furyl)acryloyl]amino}benzamide involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The final product is obtained through the reaction of the intermediate with acryloyl chloride. The synthesis method of 4-{[3-(2-furyl)acryloyl]amino}benzamide has been optimized to yield a high purity product that can be used for various research applications.

Scientific Research Applications

4-{[3-(2-furyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-{[3-(2-furyl)acryloyl]amino}benzamide has been used in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer. 4-{[3-(2-furyl)acryloyl]amino}benzamide has also been shown to have anti-viral properties against HIV and herpes simplex virus.

properties

IUPAC Name

4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-14(18)10-3-5-11(6-4-10)16-13(17)8-7-12-2-1-9-19-12/h1-9H,(H2,15,18)(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITXKWBMMJKWBD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzamide

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